

An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives

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Compound of Interest

Compound Name: *Butyl piperazine-1-carboxylate*

CAS No.: 50606-32-1

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Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in the field of medicinal chemistry.^[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.^{[2][3]} The unique physicochemical characteristics of the piperazine moiety, including its high polarity, structural rigidity, and capacity for hydrogen bond formation, often impart advantageous pharmacokinetic profiles to drug candidates, such as enhanced water solubility and oral bioavailability.^{[1][4]} This inherent versatility has established the piperazine scaffold as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity, leading to a broad spectrum of therapeutic applications.^{[1][5]}

This technical guide provides a comprehensive exploration of the diverse biological activities of piperazine derivatives, with a particular focus on their anticancer, antimicrobial, antiviral, and antipsychotic properties. For each therapeutic area, we will delve into the underlying mechanisms of action, present structure-activity relationships, and provide detailed, field-

proven experimental protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the piperazine scaffold in their therapeutic discovery efforts.

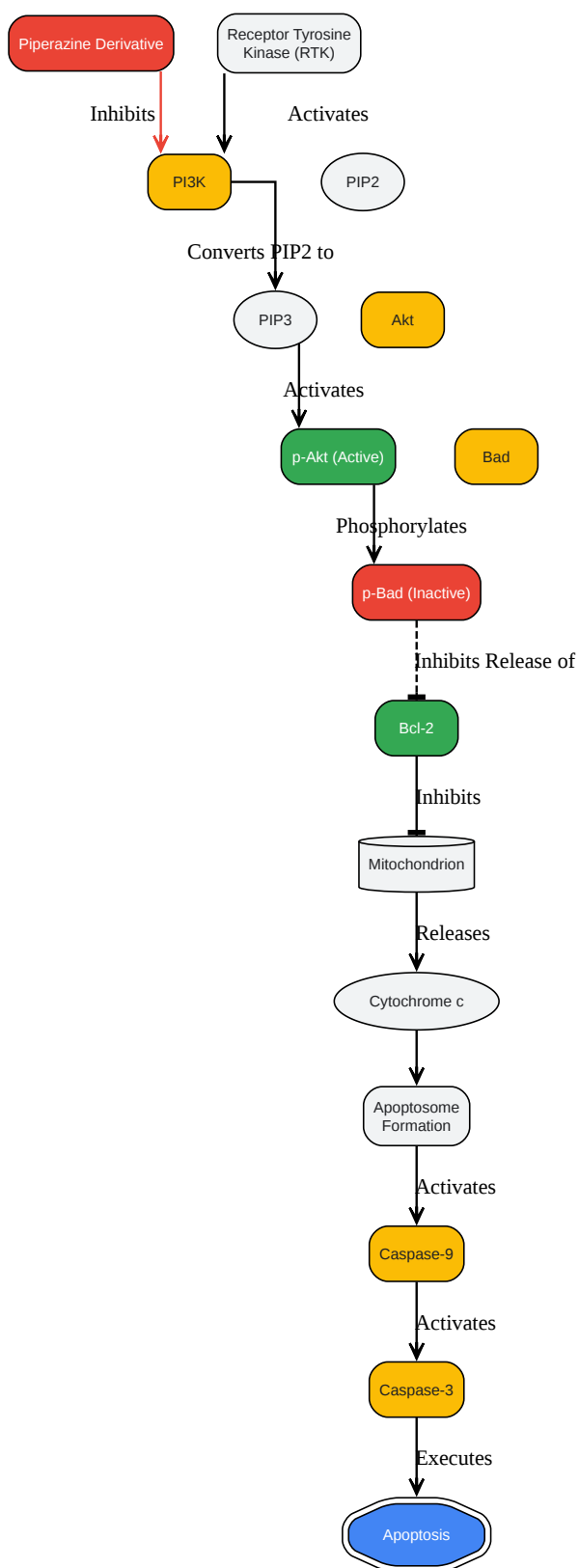
Part 1: Anticancer Activity of Piperazine Derivatives

Arylpiperazine derivatives, in particular, have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects across a range of tumor cell lines.^[6] Their mechanisms of action are often multifaceted, targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.^{[2][6]}

Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Inhibition

A significant number of piperazine-based anticancer compounds exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.^{[2][7]} One of the key signaling cascades implicated in this process is the PI3K/Akt pathway, which is frequently hyperactivated in various human cancers, promoting cell survival and proliferation.^{[8][9][10][11]}

Certain piperazine derivatives have been shown to effectively inhibit this pathway, leading to the downstream activation of apoptotic machinery.^[2] The inhibition of PI3K/Akt signaling can lead to the modulation of pro- and anti-apoptotic proteins, ultimately culminating in the activation of caspases, the executioners of apoptosis.^{[2][12]}



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Caption: General workflow for in vitro anticancer activity screening.

Part 2: Antimicrobial Activity of Piperazine

Derivatives

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine derivatives have demonstrated significant potential as antibacterial and antifungal agents. [13][14][15]

Mechanism of Action

The antimicrobial mechanisms of piperazine derivatives can vary. Some derivatives are known to inhibit essential microbial enzymes, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. For instance, certain piperazine-containing compounds have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key structural features that influence the antimicrobial potency of piperazine derivatives. [14]

- **Substitution on the Aryl Ring:** The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on an aryl substituent attached to the piperazine ring often enhances antibacterial activity. [14]* **N-Substituents:** The nature of the substituent on the second nitrogen of the piperazine ring can significantly impact activity and spectrum.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial activity of piperazine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. [16][17]

Compound Class	Microorganism	MIC ($\mu\text{g/mL}$)	Reference
Chalcone-piperazine hybrid	<i>Candida albicans</i>	2.22	[15]
N-arylpiperazine derivative	<i>Mycobacterium kansasii</i>	17.62 μM	[18]

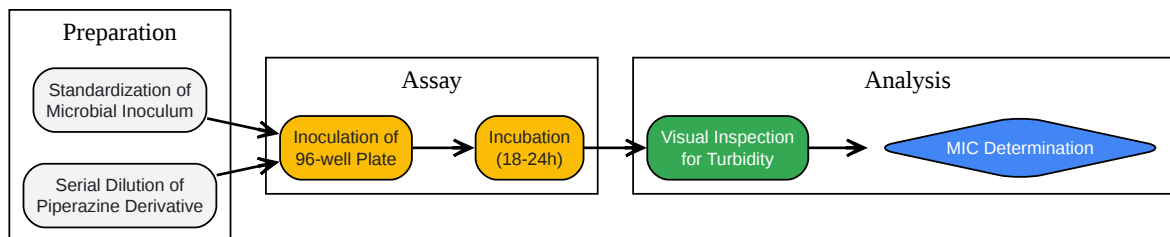
| Quinolone-piperazine conjugate | Methicillin-resistant Staphylococcus aureus | <15 µg/L | [15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents. [17][19][20][21] Step-by-Step Methodology:

- Preparation of Antimicrobial Agent:
 - Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Preparation of Inoculum:
 - Grow the microbial culture overnight.
 - Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria.
 - Dilute the standardized inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared microbial suspension.
 - Include a growth control (no compound) and a sterility control (no inoculum).
 - Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determination of MIC:
 - After incubation, visually inspect the plates for turbidity.

- The MIC is the lowest concentration of the compound at which there is no visible growth.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Antiviral Activity of Piperazine Derivatives

Piperazine-containing compounds have demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and rhinoviruses. [22][23][24][25]

Mechanism of Action: Inhibition of Viral Entry and Replication

The antiviral mechanisms of piperazine derivatives are diverse. Some compounds act as entry inhibitors, preventing the virus from attaching to or fusing with the host cell. For example, some piperazine derivatives function as CCR5 antagonists, blocking a key co-receptor used by HIV-1 to enter T-cells. [22] Others inhibit viral enzymes essential for replication, such as reverse transcriptase or integrase in the case of HIV. [22][24]

Quantitative Data Summary: Antiviral Activity

The antiviral potency of piperazine derivatives is often expressed as the half-maximal effective concentration (EC₅₀), the concentration of the drug that inhibits 50% of viral replication.

Compound ID	Virus	Mechanism of Action	EC50 (μM)	Reference
Compound 16	HIV-1 (Wild-Type)	NNRTI	0.0035	[22]
Compound 46	HIV-1	CCR5 Antagonist	0.00617	[22]
Compound 53	HIV-1	Capsid Protein Inhibitor	5.89	[22]
Compound 18b1	HIV-1 (F227L/V106A)	NNRTI	0.0099	[24]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from forming plaques (areas of cell death) in a cell monolayer. [1][4][26][27][28]

Step-by-Step Methodology:

- Cell Culture:
 - Seed a susceptible cell line (e.g., Vero cells) in 12- or 24-well plates to form a confluent monolayer. [26]
- Compound-Virus Incubation:
 - Prepare serial dilutions of the piperazine derivative.
 - Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units).
 - Incubate the mixture at 37°C for 1 hour to allow the compound to bind to the virus. [27]
- Infection of Cells:
 - Remove the culture medium from the cell monolayers.
 - Add the compound-virus mixtures to the respective wells.

- Incubate at 37°C for 1 hour to allow for viral adsorption. [26]
- Overlay and Incubation:
 - Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
 - Incubate the plates for several days until plaques are visible.
- Plaque Visualization and Counting:
 - Fix the cells (e.g., with methanol) and stain with a dye such as crystal violet or neutral red to visualize the plaques. [26] * Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
 - Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

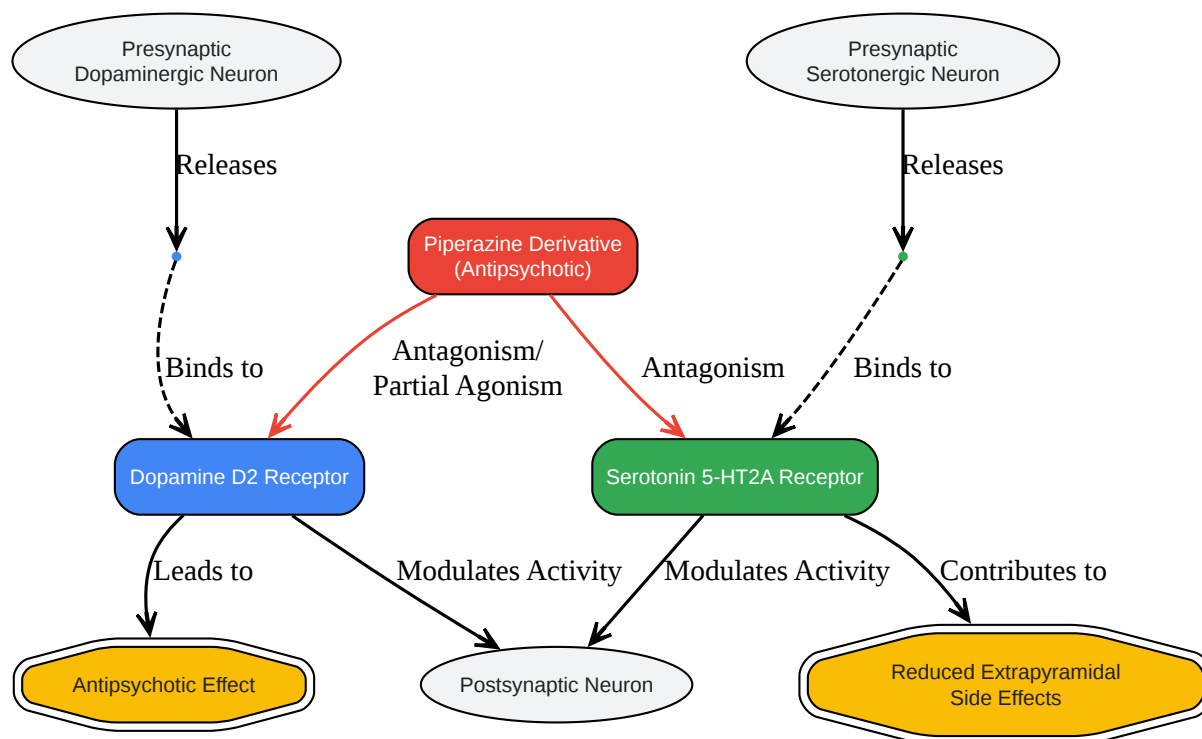
Part 4: Antipsychotic Activity of Piperazine Derivatives

Piperazine derivatives are a cornerstone in the treatment of psychosis, particularly schizophrenia. [29][30] Many atypical antipsychotics incorporate the piperazine moiety in their chemical structure.

Mechanism of Action: Dopamine and Serotonin Receptor Modulation

The antipsychotic effects of piperazine derivatives are primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain. [29][30] Most antipsychotics are antagonists or partial agonists at dopamine D2 receptors. [31][32][33] [34] Additionally, many atypical antipsychotics exhibit antagonism at serotonin 5-HT2A

receptors, which is thought to contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms. [30][35][36][37][38]



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